molecular formula C15H38Br4N4 B141716 N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine CAS No. 151915-04-7

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine

Cat. No. B141716
M. Wt: 594.1 g/mol
InChI Key: OLCQVJHEMKSSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine, also known as CYM-5442, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to bind to the sigma-1 receptor and modulate its activity, which may be responsible for its therapeutic effects.

Biochemical And Physiological Effects

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, the improvement of cognitive function, the reduction of blood pressure, and the improvement of endothelial function. These effects are believed to be mediated by the modulation of the sigma-1 receptor.

Advantages And Limitations For Lab Experiments

One advantage of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is that it has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research of N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine. One direction is to further investigate its mechanism of action and identify the cellular pathways that are involved in its therapeutic effects. Another direction is to optimize its therapeutic potential by developing more potent analogs or by combining it with other drugs. Additionally, further research is needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine is synthesized through a multi-step process that involves the reaction of ethylamine with 1,11-dibromo-4,8-diazaundecane, followed by the reduction of the resulting N-ethyl-N-(11)-bromo-4,8-diazaundecane with sodium borohydride. The final step involves the reaction of the resulting N-ethyl-N-(11)-hydroxy-4,8-diazaundecane with cyclopropylmethyl chloride to yield N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine.

Scientific Research Applications

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurological disorders, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine has been shown to reduce blood pressure and improve endothelial function.

properties

CAS RN

151915-04-7

Product Name

N(1)-Ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine

Molecular Formula

C15H38Br4N4

Molecular Weight

594.1 g/mol

IUPAC Name

N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide

InChI

InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H

InChI Key

OLCQVJHEMKSSKL-UHFFFAOYSA-N

SMILES

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br

Canonical SMILES

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br

Other CAS RN

151915-04-7

synonyms

CPENSpm
N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine
NNCMDU

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.